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molecular formula C7H12O3 B8787299 1,3-Dioxolane-2-propanal, 2-methyl- CAS No. 24108-29-0

1,3-Dioxolane-2-propanal, 2-methyl-

Cat. No. B8787299
M. Wt: 144.17 g/mol
InChI Key: OGTSPQXEOKPHMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06211191B1

Procedure details

To a solution of 5-2 (44.74 g, 0.22 mol) in 400 mL THF at −78° C. was added DIBAL (264 mL 1 M in hexanes, 0.264 mol) over 10 minutes. After stirring for 1 h, 350 ml of 1.0 M Rochelle's salt and 300 ml ether was added followed by the removal of the cooling bath. After stirring for 1 h, the organic portion was separated and dried over Na2SO4. Evaporative removal of the solvent gave 4-3 as a colorless oil.
[Compound]
Name
5-2
Quantity
44.74 g
Type
reactant
Reaction Step One
Name
Quantity
264 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2](C[AlH]CC(C)C)C.[C@H:10](O)([C:16]([O-:18])=[O:17])[C@@H:11](O)[C:12]([O-:14])=O.[Na+].[K+].[CH3:22]COCC>C1COCC1>[CH3:22][C:16]1([CH2:10][CH2:11][CH:12]=[O:14])[O:18][CH2:2][CH2:1][O:17]1 |f:1.2.3|

Inputs

Step One
Name
5-2
Quantity
44.74 g
Type
reactant
Smiles
Name
Quantity
264 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
350 mL
Type
reactant
Smiles
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Na+].[K+]
Name
Quantity
300 mL
Type
reactant
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by the removal of the cooling bath
STIRRING
Type
STIRRING
Details
After stirring for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the organic portion was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Evaporative removal of the solvent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(OCCO1)CCC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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